3-(4-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c1-18-8-4-2-7(3-5-8)16-10-9(14-15-16)11(17)13-6-12-10/h2-6H,1H3,(H,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARFFEMMPMCGTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and therapeutic implications based on recent research findings.
Synthesis
The compound can be synthesized through various methods involving the reaction of 4-amino-3-phenyl-1H-1,2,4-triazole derivatives with appropriate alkyl halides or ketones. For instance, the synthesis typically involves refluxing the reactants in a suitable solvent like ethanol, followed by purification through recrystallization. This method has been reported to yield high purity and satisfactory yields of the product .
Biological Activity Overview
The biological activities of this compound have been investigated in several studies. The following sections summarize key findings regarding its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : HeLa (cervical carcinoma) and SGC-7901 (gastric cancer) cells.
- Mechanism of Action : The compound induces apoptosis through mitochondrial pathways and cell cycle arrest at the G2/M phase .
- IC50 Values : The compound showed IC50 values in the low micromolar range (approximately 0.11 µM for SGC-7901), indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Microbial Targets : It has shown effectiveness against both bacterial and fungal strains.
- Inhibition Concentrations : In vitro studies reported minimum inhibitory concentration (MIC) values ranging from 1 to 2 µg/mL against certain pathogens .
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in various therapeutic applications.
Case Study 1: Anticancer Mechanisms
A study focused on the anticancer mechanisms of triazole derivatives found that compounds similar to this compound inhibited tubulin polymerization. This disruption leads to mitotic arrest and subsequent apoptosis in cancer cells .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various triazole derivatives against Candida species and Escherichia coli. The results indicated that these compounds could serve as potential alternatives to traditional antibiotics due to their lower MIC values compared to standard treatments .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in the phenyl ring or substitution at specific positions on the triazole moiety can significantly enhance biological activity. For instance:
Scientific Research Applications
Anticancer Applications
Research indicates that triazolo-pyrimidine derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines.
- Mechanism of Action : It is believed to induce apoptosis through mitochondrial pathways. Increased caspase activity and downregulation of anti-apoptotic proteins like Bcl-2 have been observed in studies involving similar compounds.
Case Study: Antiproliferative Effects
In a study assessing the antiproliferative effects of related triazolo-pyrimidine derivatives:
- Compound A (similar structure) demonstrated an IC50 value of 0.5 µM against human pancreatic cancer cells (MIA PaCa-2) .
- This effect was attributed to the compound's ability to activate apoptotic pathways.
Antimicrobial Activity
The structural features of 3-(4-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one suggest potential antimicrobial properties. Compounds with similar functional groups have been reported to exhibit activity against a range of bacterial strains.
- Research Findings : A comparative study showed that derivatives with methoxy and amino substitutions had enhanced antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL .
Enzyme Inhibition
Inhibition of specific enzymes is another mechanism through which this compound may exert its biological effects. For example:
- Alpha-1 Antitrypsin Modulation : Recent patents suggest that derivatives of this compound may act as modulators of alpha-1 antitrypsin, which is involved in inflammation regulation. These modulators could potentially be used in therapeutic applications for conditions like emphysema or liver disease .
Data Table: Summary of Biological Activities
| Activity Type | Test System | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | MIA PaCa-2 (human pancreatic) | 0.5 µM | Apoptosis induction via caspase activation |
| Antimicrobial | Various bacterial strains | 4 - 16 µg/mL | Disruption of bacterial cell wall synthesis |
| Enzyme Inhibition | Alpha-1 antitrypsin modulation | Not specified | Modulation of inflammatory response |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares substituents, molecular weights, and spectral features of the target compound with analogs:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the main compound enhances solubility in polar solvents compared to halogenated (Br, Cl) or nitro-substituted analogs .
- Thioxo vs. Carbonyl : The C=S stretch in 7a (1668 cm⁻¹) appears at lower wavenumbers than C=O in nitro- or glycosylated derivatives (1670–1661 cm⁻¹), reflecting differences in bond polarity .
- Glycosylation : Derivatives like compound 11 exhibit higher molecular weights (>500 g/mol) and additional IR peaks for hydroxyl (3492 cm⁻¹) and NH groups (3281 cm⁻¹) .
Preparation Methods
Hydrazine Hydrate Route
This method employs hydrazine hydrate to modify pyrimidine derivatives, leading to the formation of the triazolopyrimidine core.
- Starting with a pyrimidine precursor, treat with hydrazine hydrate under reflux conditions.
- The reaction typically proceeds for 6-8 hours, facilitating nucleophilic attack on electrophilic centers, resulting in hydrazine substitution and ring expansion or fusion.
- The product, 3-(4-methoxyphenyl)-3,6-dihydro-7H-triazolo[4,5-d]pyrimidin-7-one , is isolated via filtration and recrystallization.
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Hydrazine hydrate | n-Butanol | Reflux | 6 hours | ~76% |
Note: The methoxyphenyl group is introduced either beforehand or via subsequent substitution steps.
Condensation with Aromatic Aldehydes
The methoxyphenyl moiety is incorporated through condensation reactions with aromatic aldehydes, such as 4-methoxybenzaldehyde.
- React the pyrimidine precursor with 4-methoxybenzaldehyde in ethanol or acetic acid.
- Reflux the mixture to facilitate Schiff base formation, followed by cyclization under acidic or basic catalysis.
- Cyclization often involves nucleophilic attack of hydrazine or amino groups on the aldehyde-derived intermediates, forming the fused heterocyclic system.
| Reagent | Solvent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Methoxybenzaldehyde | Ethanol | None or acid catalyst | Reflux | 4-6 hours | Moderate to high |
Cyclization and Functional Group Modifications
Further steps include:
- Oxidation or reduction to adjust oxidation states within the heterocycle.
- Cyclization with hydrazines or isothiocyanates to form the fused triazole ring.
- Use of acyl chlorides or anhydrides for acylation, stabilizing the heterocyclic core.
- Reaction of intermediate with phenyl isothiocyanate, followed by cyclization with sodium hydroxide, yields the core structure with the methoxyphenyl substituent.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Main Products | Remarks |
|---|---|---|---|---|---|
| Hydrazine-mediated | Pyrimidine derivatives | Hydrazine hydrate | Reflux, 6-8 hrs | Hydrazinopyrimidine derivatives | Efficient for ring modification |
| Aldehyde condensation | Pyrimidine precursor + 4-methoxybenzaldehyde | Acid/base catalyst | Reflux | Methoxyphenyl-substituted heterocycles | Incorporates aromatic group |
| Cyclization with isothiocyanates | Hydrazine derivatives + phenyl isothiocyanate | NaOH | Reflux | Fused triazolopyrimidines | Forms heterocyclic fusion |
Research Findings and Optimization
- Reaction time and temperature are critical for maximizing yield; for example, reflux times of 6-8 hours are optimal for hydrazine reactions.
- Solvent choice influences product purity; ethanol and acetic acid are common solvents.
- Substituent effects : Electron-donating groups like methoxy facilitate cyclization and improve yields.
- Spectroscopic confirmation (IR, NMR) validates the formation of the heterocyclic core, with characteristic peaks for NH, C=O, and aromatic groups.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3-(4-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one?
The synthesis typically involves multi-step reactions starting from accessible precursors. A key step is the formation of the triazole ring fused to the pyrimidine core. For example, oxidative cyclization using sodium hypochlorite in ethanol under ambient conditions has been reported for analogous triazolopyridine derivatives, yielding ~73% isolated purity after extraction and alumina plug filtration . Alternative methods may include transition metal catalysis or hydrazine intermediates, though these require careful optimization of reaction parameters such as temperature, solvent, and oxidant selection.
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, including H and C) are essential for verifying molecular weight and substituent positions. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated in related pyrimidine analogs . Infrared (IR) spectroscopy can also validate functional groups like the carbonyl (C=O) and methoxy (OCH) moieties.
Q. What computational tools assist in predicting physicochemical properties of this compound?
Density Functional Theory (DFT) calculations can predict electronic properties, while molecular docking studies assess potential biological interactions. PubChem-derived data (e.g., InChI, SMILES) enable computational modeling of solubility, logP, and hydrogen-bonding capacity, which are critical for drug design .
Advanced Research Questions
Q. How can green chemistry principles be integrated into the synthesis of this compound?
Replacing hazardous oxidants (e.g., Cr(VI) salts) with sodium hypochlorite in ethanol reduces environmental impact . Continuous flow reactors and automated purification systems may further enhance scalability and reduce waste. Solvent selection (e.g., ethanol over DMF) and energy-efficient conditions (room temperature, shorter reaction times) align with green chemistry metrics .
Q. What strategies resolve contradictions in biological activity data across studies?
Systematic dose-response assays and standardized cell lines (e.g., HEK293 or HeLa) minimize variability. For example, conflicting reports on antimicrobial efficacy can be addressed by testing under identical MIC (Minimum Inhibitory Concentration) protocols. Comparative metabolomics or transcriptomics may also identify off-target effects or pathway-specific interactions .
Q. How does the 4-methoxyphenyl substituent influence the compound’s reactivity and bioactivity?
The electron-donating methoxy group enhances resonance stabilization of the triazole ring, potentially increasing metabolic stability. Substituent effects can be probed via structure-activity relationship (SAR) studies by synthesizing analogs with varying para-substituents (e.g., -F, -Cl, -NO) and comparing their enzymatic inhibition profiles .
Q. What chromatographic methods ensure purity and stability during analytical characterization?
Reverse-phase HPLC with Chromolith or Purospher® columns achieves high-resolution separation of degradation products. LC-MS coupling enables real-time monitoring of impurities, particularly for hydrolytically labile groups like the pyrimidinone carbonyl. Stability studies under accelerated conditions (e.g., 40°C/75% RH) inform storage protocols .
Q. How are mechanistic studies designed to elucidate the compound’s mode of action?
Kinetic assays (e.g., enzyme inhibition constants, ) and isotopic labeling (e.g., O in carbonyl groups) track reaction pathways. For biological targets, CRISPR-Cas9 knockout models or siRNA silencing validate specificity, as seen in studies of related triazolopyrimidines targeting hypoxanthine-guanine phosphoribosyltransferase .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
